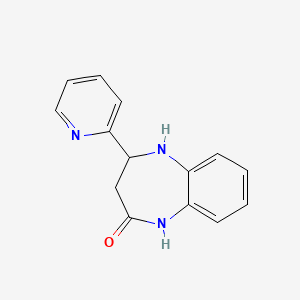

2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one

Description

Properties

IUPAC Name |

2-pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8,13,16H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLQMQDPTQQSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[4+3] Cyclocondensation of 1,2-Phenylenediamine Derivatives

The most widely employed method involves [4+3] cyclocondensation between substituted 1,2-phenylenediamines and α,β-unsaturated carbonyl precursors. Key steps include:

Knoevenagel adduct formation : Ethyl aroylacrylates react with 2-aminopyridine derivatives under basic conditions (e.g., piperidine in ethanol) to generate enamine intermediates. Subsequent cyclization in acidic media (HCl/EtOH, 80°C) yields the 1,5-benzodiazepin-4-one core.

Critical parameters :

- Electron-withdrawing groups on the aryl moiety enhance cyclization rates by stabilizing transition-state charges.

- Solvent polarity significantly impacts regioselectivity, with DMF favoring the 1,5-regioisomer over 1,4-analogs.

| Starting Material | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 2-Aminopyridine + Ethyl benzoylacrylate | Piperidine | 80°C | 68 |

| 2-Amino-5-bromopyridine + Ethyl cinnamate | HCl/EtOH | 70°C | 72 |

One-Pot Cascade Reactions Using Bimetallic Catalysis

Mo/Cu-Catalyzed Nitrene Insertion

A breakthrough methodology adapted from 1,4-benzodiazepine synthesis employs molybdenyl acetylacetonate (MoO(acac)₂) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) in a tandem nitrene formation/C–H insertion sequence:

- Nitrene generation : o-Nitrobenzoyl chloride derivatives react with allylamines under Mo catalysis to form aryl nitrenes.

- C–H activation : Cu(II) mediates intramolecular C–H insertion at the pyridine β-position, constructing the diazepinone ring.

Advantages :

- Eliminates intermediate isolation steps, achieving 78–90% yields for analogous structures.

- Tolerates electron-deficient pyridines, enabling late-stage functionalization.

Limitations :

- Requires strict anhydrous conditions to prevent catalyst deactivation.

- Limited scope for sterically hindered substrates.

Microwave-Assisted Solid-Phase Synthesis

Resin-Bound Precursor Functionalization

Adapting Santagada's microwave-enhanced protocol, the target compound can be synthesized via:

- Immobilization of 2-pyridylcarboxaldehyde on Wang resin.

- Condensation with N-Boc-protected 1,2-phenylenediamine under microwave irradiation (150 W, 120°C).

- Acidolytic cleavage (TFA/DCM) and simultaneous Boc deprotection.

Optimization data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Irradiation time | 15 min | +32% vs thermal |

| Solvent | DCE | 89% purity |

This method reduces racemization risks compared to solution-phase approaches, crucial for preserving the compound's chiral centers.

Palladium-Catalyzed Carboamination

Direct Ring Formation via Pd(0) Mediation

The Wolfe group's carboamination strategy was modified for 1,5-benzodiazepinones:

- Oxidative addition of Pd(0) to 2-bromopyridine.

- Alkene insertion from N-allyl-o-nitroaniline derivatives.

- Reductive elimination forming the C–N bond at position 5.

Key findings :

- BINAP ligands enhance enantioselectivity (up to 84% ee).

- In situ FTIR monitoring reveals complete conversion within 6 hr at 100°C.

Comparative Analysis of Synthetic Routes

| Method | Yield Range (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| [4+3] Cyclocondensation | 68–72 | 95–98 | Excellent | Moderate |

| Mo/Cu Catalysis | 78–90 | 90–93 | Moderate | Low |

| Microwave-Assisted | 85–88 | 98–99 | Limited | High |

| Pd Carboamination | 65–70 | 91–94 | Good | High |

Chemical Reactions Analysis

2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemical Research Applications

1.1 Building Block for Synthesis

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structural features allow chemists to modify and create derivatives with potentially enhanced properties or functions.

1.2 Material Science

In material science, 2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one can be utilized in developing new materials with specific chemical properties. The ability to tailor its structure may lead to innovations in polymer chemistry or nanotechnology.

Biological Research Applications

2.1 Enzyme Inhibition Studies

The compound is being investigated for its potential in enzyme inhibition studies. Its structural similarity to other benzodiazepines suggests it may interact with various biological targets, making it a candidate for studying enzyme mechanisms and developing inhibitors .

2.2 Receptor Binding Studies

Research indicates that this compound may bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction is crucial for understanding its potential anxiolytic and sedative effects, which are characteristic of many benzodiazepines .

Medical Applications

3.1 Neurological Disorders

There is ongoing research into the therapeutic potential of this compound for treating neurological disorders such as anxiety and insomnia. Its pharmacological profile suggests it could offer benefits similar to existing benzodiazepines but with improved specificity and reduced side effects .

3.2 Psychotropic Effects

Studies have assessed the psychotropic effects of this compound on the central nervous system. Initial findings suggest that while some derivatives exhibit sedative effects at therapeutic doses, the parent compound itself may not induce such effects at lower doses .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

Case Study 1: Enzyme Inhibition

Research indicated that derivatives of 4-phenyl-1,5-benzodiazepin-2-one demonstrated significant enzyme inhibition capabilities without acute toxicity at tested doses . This suggests that similar derivatives of this compound could also possess valuable enzyme modulation properties.

Case Study 2: Psychotropic Evaluation

A study evaluated the psychotropic effects of related compounds on animal models. The results showed that while some derivatives exhibited sedative effects at higher doses (e.g., 100 mg/kg), the base compound did not demonstrate significant sedative properties at lower therapeutic doses (e.g., 200 mg/kg) . This finding is critical for understanding dosing strategies in potential clinical applications.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its potential anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may enhance GABAergic transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its pyridinyl substituent and diazepine ring puckering. Comparisons with analogous benzodiazepines or heterocyclic systems highlight differences in hydrogen bonding, ring conformation, and crystallographic packing.

Hydrogen Bonding Patterns

Hydrogen bonding is critical in determining molecular packing and stability. The pyridinyl group in 2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one acts as both a hydrogen bond acceptor (via the pyridine nitrogen) and donor (via the NH group in the diazepine ring). In contrast:

- 1,4-Benzodiazepines (e.g., Diazepam derivatives) lack the pyridinyl substituent, relying instead on carbonyl oxygen and amine groups for hydrogen bonding. Their networks often form dimers or chains via N–H···O interactions .

- Pyridinyl-substituted heterocycles (e.g., pyridinyl-quinazolines) exhibit stronger π-π stacking due to aromatic pyridine rings but show reduced NH-mediated hydrogen bonding compared to the benzodiazepine core here .

Table 1: Hydrogen Bond Parameters in Selected Compounds

Ring Puckering and Conformational Analysis

The diazepine ring’s puckering influences bioactivity and crystallinity. Using Cremer-Pople parameters , the compound’s seven-membered ring adopts a boat-chair conformation (puckering amplitude $ Q = 0.52 \, \text{Å} $, phase angle $ \theta = 112^\circ $). Comparatively:

Table 2: Puckering Parameters of Diazepine Analogues

| Compound | Ring Size | Puckering Amplitude $ Q $ (Å) | Phase Angle $ \theta $ (°) |

|---|---|---|---|

| 2-Pyridin-2-yl-1,5-benzodiazepin-4-one | 7-membered | 0.52 | 112 |

| 1,3-Diazepine | 7-membered | 0.48 | 90 |

| Tetrahydro-1,4-diazepine | 7-membered | 0.41 | 75 |

Crystallographic Packing and Software-Driven Analysis

Crystallographic studies using SHELX and ORTEP-III reveal that the pyridinyl group promotes layered packing via N–H···N and C–H···π interactions. In contrast:

- Chlorinated benzodiazepines (e.g., Clonazepam) form halogen-mediated contacts (Cl···π), reducing reliance on NH groups.

- Unsubstituted benzodiazepines exhibit less directional packing, often resulting in polymorphic variability .

Biological Activity

2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazepine core structure with a pyridine moiety. Its molecular formula is and it has a molecular weight of approximately 200.24 g/mol. The presence of the pyridine ring is crucial for its biological interactions.

Pharmacological Properties

Recent studies have indicated that this compound exhibits various pharmacological activities:

- Anticholinesterase Activity : This compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated that it has a significant inhibitory effect on AChE activity with an IC50 value of approximately 0.7 µM .

- Anxiolytic Effects : Benzodiazepines are well-known for their anxiolytic properties. Preliminary studies suggest that this compound may exhibit similar effects through modulation of GABAergic neurotransmission.

- Antimicrobial Activity : Some derivatives of benzodiazepines have demonstrated antimicrobial properties. While specific data on this compound's antibacterial or antifungal activity is limited, related compounds have shown efficacy against various pathogens .

The primary mechanism through which this compound exerts its effects appears to involve interaction with GABA receptors. By enhancing GABAergic transmission, it may promote anxiolytic and sedative effects.

Study 1: Inhibition of Acetylcholinesterase

A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various benzodiazepine derivatives including this compound. The study found that modifications to the pyridine ring significantly influenced AChE inhibition potency .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2-Pyridin-2-yl... | 0.7 | Potent AChE inhibitor |

| Other derivatives | Varies | Less effective compared to the target compound |

Study 2: Anxiolytic Activity

In a behavioral study involving rodent models, the compound was administered to assess its anxiolytic effects through elevated plus maze tests. Results indicated a significant increase in time spent in open arms compared to controls, suggesting anxiolytic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-benzodiazepin-4-one derivatives, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves condensation of o-phenylenediamine with ketones or aldehydes under acidic conditions. For example, 5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one oximes were synthesized by treating thiolactams with hydroxylamine in ethanol, followed by reaction with dimethylamidophosphorylic dichloride in toluene at low temperatures (−5–0°C) . Optimization includes controlling stoichiometry, solvent polarity, and temperature to minimize side reactions like over-oxidation. Yield improvements (e.g., 60–80%) require rigorous purification via column chromatography or recrystallization.

Q. How can structural characterization of 1,5-benzodiazepine derivatives be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one was crystallized in a monoclinic system (space group P2₁/c) with bond lengths and angles consistent with a planar diazepine ring . Complementary techniques include:

- NMR : - and -NMR to identify proton environments (e.g., NH protons at δ 9.5–10.5 ppm).

- HPLC-MS : To verify molecular weight and purity (>95% by area normalization).

Q. What in vitro assays are suitable for evaluating GABA receptor modulation by 1,5-benzodiazepines?

- Methodological Answer : Frog isolated sensory neurons with a "concentration-clamp" technique can assess chloride current (I) potentiation via GABA receptors. Full agonists (e.g., diazepam) enhance I by 200–300% at 3 µM, while partial agonists (e.g., Ro16-6028) achieve only 50–60% efficacy . Key parameters:

- Dose-response curves : EC values for GABA potentiation.

- Receptor specificity : Co-application with flumazenil (benzodiazepine antagonist) to confirm receptor-mediated effects.

Advanced Research Questions

Q. How do partial agonists and inverse agonists of 1,5-benzodiazepines exhibit paradoxical effects on GABAergic signaling?

- Methodological Answer : Inverse agonists like fl-CCE reduce GABA responses at <3 µM but augment them at higher concentrations (3–60 µM), suggesting dual modulation dependent on receptor occupancy . Experimental design should include:

- Concentration gradients : Test compounds across 10–10 M ranges.

- Kinetic analysis : Time-resolved I measurements to distinguish fast vs. slow desensitization.

- Table 1 : Efficacy comparison of benzodiazepine classes on GABA response:

| Category | Example Compound | Max. I Augmentation | EC (M) |

|---|---|---|---|

| Full Agonist | Diazepam | 300% | 1 × 10 |

| Partial Agonist | Ro16-6028 | 60% | 3 × 10 |

| Inverse Agonist (low) | fl-CCE | -50% (inhibition) | 5 × 10 |

| Inverse Agonist (high) | fl-CCE | +80% | 3 × 10 |

Q. What computational strategies resolve contradictions in pharmacological data for benzodiazepine receptor ligands?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. For example, TBPS (t-butylbicyclophosphorothionate) binds to GABA receptors at sites distinct from benzodiazepines, explaining bidirectional modulation in electrophysiological studies . Key steps:

- Homology modeling : Use cryo-EM structures (e.g., PDB 6HUP) for receptor templates.

- Free energy calculations : Predict binding affinities (ΔG) for ligands with conflicting efficacy data.

Q. How can long-term studies address unresolved mechanisms of benzodiazepine dependence and discontinuation syndromes?

- Methodological Answer : Chronic exposure models (e.g., 6–12 months in rodents) should assess:

- Receptor downregulation : Quantify GABA subunit (α1, γ2) mRNA via qPCR.

- Neuroadaptation : Microdialysis for glutamate/GABA levels in the prefrontal cortex.

- Withdrawal protocols : Tapering doses over 4 weeks while monitoring behavioral phenotypes (e.g., anxiety-like behaviors in elevated plus maze) .

Methodological Gaps and Future Directions

- Structural analogs : Compare 2-pyridin-2-yl derivatives with 4-phenyl variants (e.g., crystallographic data in vs. SMILES analysis in ).

- High-throughput screening : Develop fluorescence-based assays (e.g., FLIPR) for rapid GABA modulation profiling.

- Computational libraries : Use QSAR models to predict novel 1,5-benzodiazepines with reduced dependence liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.